molecular formula C17H13F7N2O B11472381 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}benzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}benzamide

Cat. No.: B11472381
M. Wt: 394.29 g/mol
InChI Key: YQCLSXHFWJWUJA-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorobenzylamine with hexafluoroacetone to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure, which can enhance binding affinity and selectivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzamide
  • N-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)benzamide
  • N-(1,1,1,3,3,3-Hexafluoro-2-aminopropan-2-yl)benzamide

Comparison: Compared to these similar compounds, N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)benzamide is unique due to the presence of the 4-fluorophenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C17H13F7N2O

Molecular Weight

394.29 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)methylamino]propan-2-yl]benzamide

InChI

InChI=1S/C17H13F7N2O/c18-13-8-6-11(7-9-13)10-25-15(16(19,20)21,17(22,23)24)26-14(27)12-4-2-1-3-5-12/h1-9,25H,10H2,(H,26,27)

InChI Key

YQCLSXHFWJWUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=C(C=C2)F

Origin of Product

United States

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